![molecular formula C12H22O B1616338 4-Hexylcyclohexanone CAS No. 5441-57-6](/img/structure/B1616338.png)
4-Hexylcyclohexanone
Overview
Description
4-Hexylcyclohexanone is a chemical compound with the CAS Number: 5441-57-6 . It has a molecular weight of 182.31 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular formula of 4-Hexylcyclohexanone is C12H22O . Its average mass is 182.303 Da . The InChI Code is 1S/C12H22O/c1-2-3-4-5-6-11-7-9-12 (13)10-8-11/h11H,2-10H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Hexylcyclohexanone are not available, it’s important to note that many important processes in chemical and biological systems are acid-base reactions in aqueous solutions .
Physical And Chemical Properties Analysis
It is stored at room temperature . Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .
Scientific Research Applications
Organic Synthesis
4-Hexylcyclohexanone is used as a building block in organic synthesis . It can be used to construct complex organic molecules, contributing to the development of new pharmaceuticals and materials.
Catalyst Research
Cyclohexanone derivatives like 4-Hexylcyclohexanone can be used in catalyst research . They can be used to study the effectiveness of various catalysts and solvents, including ionic liquids, in organic reactions .
Renewable and Sustainable Chemistry
Cyclohexanone, a simple and widely available raw material that can be obtained from lignin biomass, highlights its renewable and sustainable features . As an important synthon in organic chemistry, it has been demonstrated to be viable for constructing functionalized arenes and benzoheteroarenes .
Oxidative Dehydrogenative Aromatization
There has been recent extensive development on transition metal-free oxidative dehydrogenative aromatization of cyclohexanones . This process can be used to convert cyclohexanones into aromatic compounds, which have a wide range of applications in the chemical industry .
Extraction Research
The extraction of cyclohexanone from a reaction mixture is a significant area of research . Understanding the extraction process can help improve the efficiency and yield of cyclohexanone production .
Biomass Conversion
Cyclohexanone can be obtained from lignin biomass , making it a valuable compound in the field of biomass conversion. This process contributes to the development of sustainable and renewable sources of chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
4-Hexylcyclohexanone is a derivative of cyclohexanone, a six-carbon cyclic molecule with a ketone functional group . The primary target of cyclohexanone is Pentaerythritol tetranitrate reductase in Enterobacter cloacae . .
Mode of Action
The mode of action of 4-Hexylcyclohexanone is not well-studied. As a derivative of cyclohexanone, it may share similar chemical properties and interactions with its targets. The hexyl group could potentially alter its interactions and resulting changes .
Biochemical Pathways
Cyclohexanone and its derivatives are involved in various biochemical reactions, but the specific pathways and downstream effects of 4-Hexylcyclohexanone remain to be elucidated .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially influence its action .
properties
IUPAC Name |
4-hexylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBCXOPRVOCINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281292 | |
Record name | 4-hexylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexylcyclohexanone | |
CAS RN |
5441-57-6 | |
Record name | 5441-57-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hexylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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